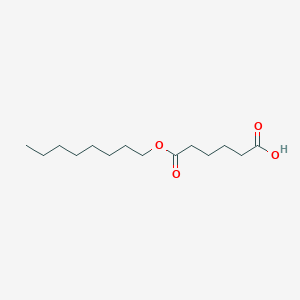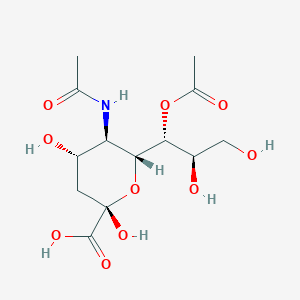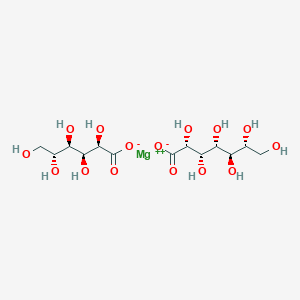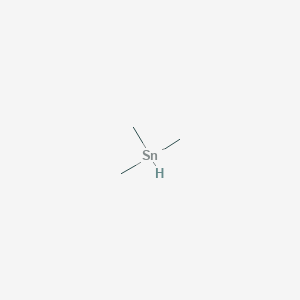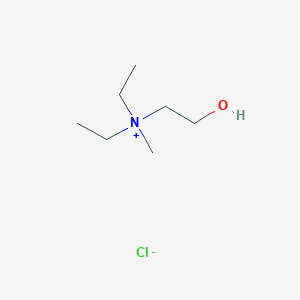
Acetic acid, (benzoylamino)cyclohexylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (benzoylamino)cyclohexylidene- is a chemical compound that is commonly known as benzocyclohexane. It is a white crystalline powder that is soluble in water and other polar solvents. This compound has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Wissenschaftliche Forschungsanwendungen
Acetic acid, (Acetic acid, (benzoylamino)cyclohexylidene-)cyclohexylidene- has a wide range of scientific research applications. In medicine, it has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its antitumor and antiviral properties. In agriculture, it has been explored as a potential herbicide and insecticide. In materials science, it has been studied for its potential use in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of acetic acid, (Acetic acid, (benzoylamino)cyclohexylidene-)cyclohexylidene- is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to bind to certain receptors in the brain, resulting in analgesic effects.
Biochemical and Physiological Effects
Acetic acid, (Acetic acid, (benzoylamino)cyclohexylidene-)cyclohexylidene- has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to have antitumor and antiviral effects. In addition, it has been shown to have insecticidal and herbicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using acetic acid, (Acetic acid, (benzoylamino)cyclohexylidene-)cyclohexylidene- in lab experiments is its relatively low cost and availability. It is also relatively easy to synthesize. However, one of the main limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and caution should be exercised when handling it in the laboratory.
Zukünftige Richtungen
There are many potential future directions for research on acetic acid, (Acetic acid, (benzoylamino)cyclohexylidene-)cyclohexylidene-. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Another area of interest is its potential as an insecticide and herbicide. Further research is needed to determine its effectiveness in controlling pests and weeds, as well as its potential environmental impact. Finally, there is potential for acetic acid, (Acetic acid, (benzoylamino)cyclohexylidene-)cyclohexylidene- to be used in the production of polymers and other materials. Further research is needed to explore its properties and potential applications in this area.
Conclusion
Acetic acid, (Acetic acid, (benzoylamino)cyclohexylidene-)cyclohexylidene- is a chemical compound that has a wide range of scientific research applications. Its potential as an anti-inflammatory and analgesic agent, as well as its insecticidal and herbicidal properties, make it an interesting compound for further research. However, caution should be exercised when handling this compound in the laboratory due to its potential toxicity. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of acetic acid, (Acetic acid, (benzoylamino)cyclohexylidene-)cyclohexylidene-, involves the reaction of benzoyl chloride with cyclohexylamine in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is obtained as a white crystalline solid. The yield of the reaction is typically around 70-80%.
Eigenschaften
CAS-Nummer |
70685-61-9 |
|---|---|
Produktname |
Acetic acid, (benzoylamino)cyclohexylidene- |
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
2-benzamido-2-cyclohexylideneacetic acid |
InChI |
InChI=1S/C15H17NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h2,5-6,9-10H,1,3-4,7-8H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
GERDCIGNBPOJAD-UHFFFAOYSA-N |
SMILES |
C1CCC(=C(C(=O)O)NC(=O)C2=CC=CC=C2)CC1 |
Kanonische SMILES |
C1CCC(=C(C(=O)O)NC(=O)C2=CC=CC=C2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






